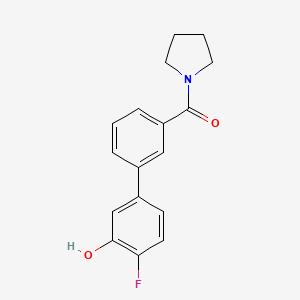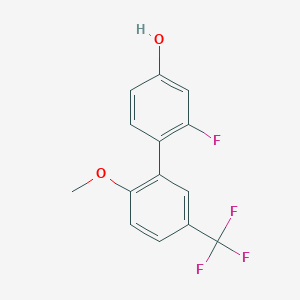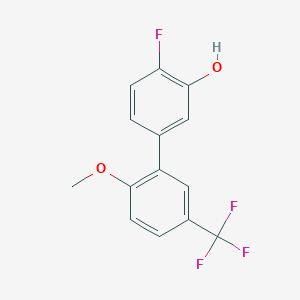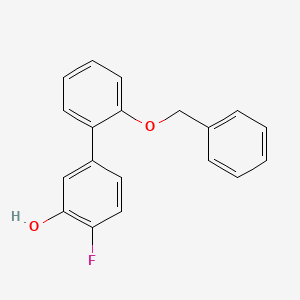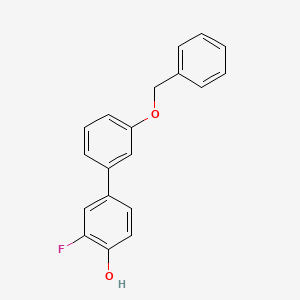
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% (5-DMF-2FP) is a widely used compound in scientific research. It is an organofluorine compound that is used as a reagent in organic synthesis. 5-DMF-2FP is commonly used as a catalyst in various reactions and is used as an intermediate in the synthesis of various compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. 5-DMF-2FP has been extensively studied and many of its properties have been determined. In
作用机制
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is known that the compound acts as a catalyst in various reactions. It is believed that the fluorine atom in the compound acts as a nucleophile, allowing it to react with other molecules. This allows the compound to be used as a catalyst in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% are not fully understood. However, it is known that the compound does not have any significant toxic effects on humans. In addition, it has been found to be non-irritating to the skin and eyes. Furthermore, it has been found to be non-mutagenic and non-carcinogenic.
实验室实验的优点和局限性
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is its low toxicity. This makes it a safe reagent to use in laboratory experiments. In addition, it is relatively inexpensive and readily available. Furthermore, the compound is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in laboratory experiments. One of the main limitations is that the compound is not very soluble in water, which can limit its use in aqueous solutions. In addition, the compound is not very reactive, which can limit its use in certain reactions.
未来方向
The future directions of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% research include further investigation into its biochemical and physiological effects, as well as its potential use in the synthesis of new compounds. In addition, further research into the mechanism of action of the compound could lead to the development of new catalysts and reagents. Additionally, further research into the use of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in the synthesis of polymers could lead to the development of new materials with improved properties. Finally, further research into the safety and toxicity of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% could lead to its use in the production of new pharmaceuticals and agrochemicals.
合成方法
The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is a multistep process. The first step involves the reaction of 2-fluoroaniline with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction produces the intermediate, 5-(2-N,N-dimethylsulfamoylphenyl)-2-fluorophenol, which is then reacted with an acid such as hydrochloric acid to yield 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%. The reaction is typically carried out at room temperature and is relatively straightforward.
科学研究应用
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is widely used as a reagent in organic synthesis. It is used as a catalyst in various reactions and is used as an intermediate in the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has also been used in the synthesis of organofluorine compounds and as a reagent in the preparation of various polymers.
属性
IUPAC Name |
2-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-6-4-3-5-11(14)10-7-8-12(15)13(17)9-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHWSBIIALODRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

